Product packaging for 4-(3-Piperidinyloxy)benzonitrile(Cat. No.:CAS No. 902837-34-7)

4-(3-Piperidinyloxy)benzonitrile

Cat. No.: B1498351
CAS No.: 902837-34-7
M. Wt: 202.25 g/mol
InChI Key: KMBKWCFPFFJUPE-UHFFFAOYSA-N
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Description

4-(3-Piperidinyloxy)benzonitrile is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol . This compound, provided at 97% purity , features a benzonitrile moiety linked via an ether bond to the 3-position of a piperidine ring, making it a versatile chemical building block for research and development . Its structure positions it as a valuable intermediate in synthetic organic and medicinal chemistry, particularly for constructing more complex molecules targeting neurological or antimicrobial pathways . Researchers utilize this compound as a precursor in pharmaceutical synthesis, where it can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions on its aromatic ring . Canonical SMILES for the compound are C1CC(CNC1)OC2=CC=C(C=C2)C#N . Key identifiers include CAS Number 902837-34-7 and PubChem CID 44721293 . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B1498351 4-(3-Piperidinyloxy)benzonitrile CAS No. 902837-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKWCFPFFJUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660435
Record name 4-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-34-7
Record name 4-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Piperidinyloxy Benzonitrile

Advanced Synthetic Routes to 4-(3-Piperidinyloxy)benzonitrile

The construction of this compound can be achieved through several strategic synthetic approaches. These methods primarily involve the formation of the ether linkage between the benzonitrile (B105546) and piperidine (B6355638) rings.

Nucleophilic Aromatic Substitution (SNAr) Strategies for the Piperidinyloxy Moiety

A principal and highly effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitrile (-CN) group, which activates the aromatic ring for nucleophilic attack, particularly at the para position where the substitution occurs. wikipedia.orgmasterorganicchemistry.com

The reaction typically involves the coupling of 3-hydroxypiperidine (B146073) with an activated benzonitrile derivative, most commonly 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more nucleophilic alkoxide intermediate.

General Reaction Scheme: The alkoxide of 3-hydroxypiperidine attacks the carbon atom bearing the halogen on the 4-halobenzonitrile ring, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product.

Table 1: Conditions for SNAr Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Temperature Yield
4-Fluorobenzonitrile 3-Hydroxypiperidine Sodium Hydride (NaH) Dimethylformamide (DMF) Room Temperature High
4-Chlorobenzonitrile 3-Hydroxypiperidine Potassium Carbonate (K₂CO₃) Acetonitrile (B52724) (MeCN) Reflux Moderate to High

Note: The yields are qualitative descriptions based on typical outcomes for such reactions.

Alternative Cyclization and Coupling Reactions for Benzonitrile and Piperidine Ring Formation

Beyond direct SNAr strategies, alternative methodologies can be envisioned for the assembly of this compound. These routes might involve the formation of one of the ring systems at a later stage of the synthesis.

One such alternative is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, under mild, neutral conditions. In this context, it would involve the reaction of 4-cyanophenol with 3-hydroxypiperidine in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov While effective, this method often requires careful purification to remove phosphorus-containing byproducts.

Another approach involves radical cyclization to form the piperidine ring. This advanced strategy would start with an acyclic precursor containing the 4-cyanophenoxy moiety and a suitably functionalized nitrogen-containing chain. A 6-exo radical cyclization could then be initiated to construct the piperidine ring system, potentially offering control over stereochemistry. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 3-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-4-(3-Piperidinyloxy)benzonitrile and (S)-4-(3-Piperidinyloxy)benzonitrile. The synthesis of a single enantiomer, a critical process in medicinal chemistry, requires a stereoselective approach. ethz.ch

The most direct method for obtaining enantiomerically pure product is to start with an enantiomerically pure reactant, a strategy known as using the chiral pool . ethz.ch Commercially available (R)-3-hydroxypiperidine or (S)-3-hydroxypiperidine can be used in the SNAr reaction described in section 2.1.1. This approach effectively transfers the stereochemistry of the starting material to the final product.

Alternatively, a racemic mixture of 3-hydroxypiperidine can be used, and the resulting racemic this compound can be separated into its constituent enantiomers through chiral resolution . This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) followed by separation via crystallization, or by using chiral chromatography.

More complex asymmetric syntheses could involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the formation of the C-O bond or in the construction of the piperidine ring itself. google.comgoogle.com

Functional Group Interconversions on the Benzonitrile Moiety

The benzonitrile portion of the molecule offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction to Amines, Tetrazole Formation)

The cyano group is susceptible to several important transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Vigorous acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions will typically lead to the formation of 4-(3-piperidinyloxy)benzoic acid. Milder, controlled conditions can be used to stop the reaction at the intermediate amide stage, yielding 4-(3-piperidinyloxy)benzamide.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C). vanderbilt.edu This produces [4-(3-piperidinyloxy)phenyl]methanamine, a valuable intermediate for further functionalization.

Tetrazole Formation: A particularly significant transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source to form a tetrazole ring. This is often accomplished by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent, sometimes with an additive like triethylammonium (B8662869) chloride or zinc bromide to catalyze the reaction. google.com The resulting product, 5-[4-(3-piperidinyloxy)phenyl]-1H-tetrazole, is considered a bioisostere of a carboxylic acid.

Table 2: Key Transformations of the Nitrile Group

Reaction Type Reagents Product Functional Group
Full Hydrolysis H₃O⁺, heat or OH⁻, heat Carboxylic Acid
Partial Hydrolysis H₂O₂, base or MnO₂, acid Amide
Reduction LiAlH₄ or H₂, Raney Ni Primary Amine

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are governed by the two existing substituents: the para-oriented cyano group and the piperidinyloxy group. masterorganicchemistry.com

The piperidinyloxy group (-O-R) is an ether linkage and acts as a powerful activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. The cyano group (-CN) is a strongly deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. uci.edupharmdguru.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield 4-(3-piperidinyloxy)-3-nitrobenzonitrile. lumenlearning.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield 3-bromo-4-(3-piperidinyloxy)benzonitrile.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the 3-position, though the deactivating nature of the ring may require harsh conditions which could lead to side reactions. masterorganicchemistry.com

Chemical Modifications and Derivatization of the Piperidine Ring

The piperidine ring in this compound is a key site for introducing structural diversity, which can significantly influence the pharmacological properties of the resulting derivatives.

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of this compound with an alkyl halide in the presence of a base. researchgate.net Typical bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF). researchgate.net For instance, the reaction with an alkyl bromide or iodide in acetonitrile can proceed smoothly at room temperature. researchgate.net The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as the formation of quaternary ammonium (B1175870) salts. In a study on structurally similar 4-methoxy-3-(piperidin-4-yl)oxy benzamides, N-alkylation was successfully performed using a standard displacement reaction with an alkyl bromide, cesium carbonate (Cs₂CO₃), and potassium iodide (KI) in DMF. nih.gov

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine (B92270). reddit.comrsc.org These reactions are generally high-yielding and proceed under mild conditions. For more complex substrates or when the corresponding acyl chlorides are unstable, alternative acylating agents such as N-acylbenzotriazoles can be employed. researchgate.net In the context of related compounds, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been utilized as a coupling agent for the formation of amide bonds from carboxylic acids. nih.gov

A summary of representative N-alkylation and N-acylation reactions on piperidine-containing scaffolds is presented below:

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkylpiperidine researchgate.net
N-AlkylationAlkyl bromide, Cs₂CO₃, KI, DMFN-Alkylpiperidine nih.gov
N-AcylationAcyl chloride, NEt₃, TolueneN-Acylpiperidine reddit.com
N-AcylationCarboxylic acid, HATU, BaseN-Acylpiperidine nih.gov

Oxidative transformations of the piperidine ring can lead to the formation of various functional groups, although direct oxidation of the piperidine moiety in this compound is not extensively documented in the readily available literature. However, general methods for the oxidation of piperidines can be considered. For instance, photoinduced oxidation of related aromatic amines can lead to the formation of radical cations, which can then undergo further reactions. rsc.org The oxidative cleavage of C=C bonds within a piperidine precursor can also be a route to functionalized piperidine derivatives. Such transformations often employ oxidizing agents like osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄), or ozonolysis. These methods, while powerful, would require careful substrate design if applied to a molecule as complex as this compound to ensure selectivity.

Direct halogenation of the piperidine ring can be challenging due to the reactivity of the amine and the potential for multiple substitution products. A more controlled approach often involves the synthesis of piperidine derivatives from pre-halogenated building blocks. For example, syntheses of piperidine-fused tetrahydropyrans have shown that halogenated arenes on the piperidine nitrogen are well-tolerated, allowing for late-stage diversification through cross-coupling reactions. nih.gov

Alternatively, specific positions on the piperidine ring can be functionalized through multi-step sequences. For instance, a four-component reaction has been developed for the synthesis of 3-iodoindoles, which involves an iodination step using N-iodosuccinimide (NIS) on an intermediate indole (B1671886) anion. nih.gov While not directly on a piperidine ring, this illustrates a strategy for introducing halogens onto a heterocyclic system. The synthesis of optically active 3-substituted piperidines has also been achieved via ring expansion of pyrrolidine (B122466) precursors, allowing for the introduction of various substituents, including fluorine. ewha.ac.kr

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are central to the synthesis and derivatization of molecules like this compound.

Copper-Catalyzed Reactions: Copper catalysis is particularly prominent for C-N bond formation, often referred to as the Ullmann condensation or Chan-Lam coupling. These reactions can be used to couple the piperidine nitrogen with aryl halides or boronic acids. beilstein-journals.orgrsc.org For example, copper(II) acetate (B1210297) has been used to catalyze the N-arylation of aliphatic amines with arylboronic acids. reddit.com More recent protocols have even demonstrated copper-catalyzed N-arylation in water, highlighting the development of more environmentally friendly methods. beilstein-journals.org Copper catalysis is also effective for the N-arylation of other nitrogen-containing heterocycles like imidazoles. sigmaaldrich.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These can be employed to form C-C or C-N bonds on either the benzonitrile or the piperidine portion of the molecule, provided a suitable handle (e.g., a halogen) is present. For instance, palladium-catalyzed reactions of nih.govbeilstein-journals.org-benzotriazin-4(3H)-ones have been used to synthesize ortho-methylated benzamides. nih.gov Palladium-catalyzed carbene coupling reactions have also been developed for the synthesis of complex cyclic systems. organic-chemistry.orgnih.gov The presence of a cyano group on the benzonitrile ring can also be achieved through palladium-catalyzed cyanation reactions. researchgate.net

A summary of relevant metal-catalyzed coupling reactions is provided below:

CatalystReaction TypeSubstratesProduct FeatureReference
CopperN-ArylationAmine, Aryliodonium ylideC-N Bond beilstein-journals.orgbeilstein-journals.org
CopperN-ArylationAliphatic amine, Arylboronic acidC-N Bond reddit.com
PalladiumDenitrogenative CouplingBenzotriazinone, Organoaluminum reagentC-C Bond nih.gov
PalladiumCarbene CouplingN-Sulfonylhydrazone, Aryl halideC-C Bond organic-chemistry.org

While metal catalysis is dominant, organocatalytic and biocatalytic approaches are gaining increasing attention due to their potential for mild reaction conditions and high enantioselectivity. The synthesis of benzonitriles can be achieved through visible-light-assisted organophotoredox catalysis, converting alcohols or methyl arenes to the corresponding nitriles. researchgate.net The cycloaddition of benzonitrile oxide, generated in situ, to alkenes is another example of a reaction that can be influenced by the reaction conditions to achieve regio- and face-selectivity, a domain where organocatalysis could play a role. rsc.org Although specific applications of organocatalysis or biocatalysis directly to the synthesis or derivatization of this compound are not widely reported, the principles of these fields offer promising avenues for future research, particularly in the asymmetric synthesis of chiral derivatives.

Advanced Structural Elucidation and Conformational Analysis of 4 3 Piperidinyloxy Benzonitrile

Spectroscopic Characterization Beyond Basic Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamic conformational behavior of molecules in solution. For 4-(3-Piperidinyloxy)benzonitrile, NMR studies are crucial for determining the preferred conformation of the piperidine (B6355638) ring and its orientation relative to the benzonitrile (B105546) moiety.

The piperidine ring can exist in two primary chair conformations, with the substituent at the 3-position being either axial or equatorial. The energy difference between these conformers and the rate of interconversion can be investigated using advanced NMR experiments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals in the spectrum.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. This data is instrumental in determining the relative orientation of the piperidine and benzonitrile rings and the preferred conformation of the piperidine ring. For instance, the observation of NOEs between specific protons on the piperidine ring and the aromatic protons of the benzonitrile ring would indicate a folded conformation. The study of related piperidine-containing structures has shown that both piperidine rings often adopt chair conformations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties This table presents expected chemical shift ranges based on the analysis of similar molecular structures. Actual values can vary based on solvent and experimental conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to -CN)7.5 - 7.7110 - 115
Aromatic Protons (ortho to -O)6.9 - 7.1160 - 165
Piperidine Proton (at C3)4.5 - 4.870 - 75
Piperidine Protons (adjacent to N)2.8 - 3.245 - 50
Piperidine Protons (other)1.5 - 2.220 - 35
Nitrile Carbon-118 - 120
Aromatic Carbon (ipso to -CN)-100 - 105

A characteristic and strong absorption band for the nitrile (C≡N) stretching vibration is expected in the IR spectrum, typically appearing around 2220-2230 cm⁻¹. The precise position of this band can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding involving the nitrile nitrogen.

The ether linkage (Ar-O-C) will give rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically observed in the region of 1200-1250 cm⁻¹, while the symmetric stretch appears at lower wavenumbers, around 1020-1080 cm⁻¹. The presence of the piperidine ring will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene (B151609) ring and the C≡N bond are often strong in the Raman spectrum. Comparative analysis of IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule. Studies on related benzonitrile derivatives have utilized both experimental and theoretical calculations to assign vibrational frequencies.

Table 2: Key Vibrational Frequencies for this compound This table outlines the expected vibrational frequencies for the key functional groups in the molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Nitrile (C≡N)Stretch2220 - 2230Strong (IR)
Ether (Ar-O-C)Asymmetric Stretch1200

Chiral Resolution and Stereochemical Assignment

The resolution of the racemic mixture of this compound into its individual enantiomers and the unambiguous assignment of their absolute configurations are crucial for understanding its chemical and biological behavior. This section outlines the key methodologies for achieving these objectives.

Methods for Enantiomeric Separation and Purity Determination

The separation of enantiomers and the determination of enantiomeric purity are fundamental steps in the characterization of chiral molecules like this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for this purpose. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, offers a powerful method for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.goveijppr.com The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). phenomenex.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These phases, for example, cellulose tris(3,5-dimethylphenylcarbamate), can create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov

The development of a successful chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. nih.gov Both normal-phase (using eluents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mobile phases) chromatography can be explored. sigmaaldrich.com The choice of mobile phase modifiers, such as acidic or basic additives, can also significantly influence the separation. phenomenex.com

Illustrative Chiral HPLC Separation Parameters for a Piperidine Derivative:

ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 mm i.d. × 250 mm, 5 µm particle size
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothetical Retention Time (R-enantiomer) 8.5 min
Hypothetical Retention Time (S-enantiomer) 10.2 min

This table illustrates typical parameters for the chiral separation of a piperidine-containing compound and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral sample. While enantiomers are indistinguishable in a standard achiral solvent, their NMR spectra can be resolved by the addition of a chiral solvating agent (CSA). unipi.itnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in their chemical shifts (anisochronism). koreascience.kr

For this compound, which contains a basic nitrogen atom in the piperidine ring and a polar nitrile group, various CSAs could be effective. These include derivatives of binaphthol or chiral acids that can interact with the analyte through hydrogen bonding or dipole-dipole interactions. frontiersin.orgscispace.com The enantiomeric excess (ee) can be accurately determined by integrating the signals corresponding to each diastereomeric complex in the ¹H or ¹³C NMR spectrum. koreascience.kr

Hypothetical ¹H NMR Data for Enantiomeric Purity Determination:

Analyte ProtonChemical Shift (ppm) - (R)-enantiomer complexChemical Shift (ppm) - (S)-enantiomer complexChemical Shift Difference (Δδ) (ppm)
Piperidine H-3 (methine)4.654.720.07
Aromatic (ortho to -CN)7.627.650.03

This table presents hypothetical NMR data illustrating the chemical shift non-equivalence induced by a chiral solvating agent. This does not represent actual experimental data for this compound.

Absolute Configuration Assignment using Spectroscopic and Diffraction Techniques

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is essential. X-ray crystallography and chiroptical spectroscopy are the definitive methods for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires the formation of a high-quality single crystal of one of the enantiomers, often as a salt with a chiral acid or base of known absolute configuration. The diffraction pattern of the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule. thieme-connect.de

The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. A value close to 0 indicates a correct assignment, while a value near 1 suggests the opposite enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sns.it The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration.

To assign the absolute configuration using VCD, the experimental spectrum of an enantiomer is compared to the theoretically predicted spectrum. researchgate.net The theoretical spectrum is calculated using quantum chemical methods, such as density functional theory (DFT), for a specific enantiomer (e.g., the R- or S-configuration). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. This method is particularly useful when suitable single crystals for X-ray analysis cannot be obtained.

Computational Chemistry and Theoretical Studies on 4 3 Piperidinyloxy Benzonitrile

Quantum Mechanical Studies

Quantum mechanical studies, particularly those utilizing Density Functional Theory (DFT), offer a fundamental understanding of the electronic nature of 4-(3-Piperidinyloxy)benzonitrile.

The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing benzonitrile (B105546) group and the electron-donating piperidinyloxy moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity.

Theoretical studies on similar aryl piperidinyl ethers suggest that the HOMO is typically localized on the piperidine (B6355638) ring and the oxygen atom of the ether linkage, reflecting their higher electron density and propensity to act as electron donors. research-nexus.netmaxapress.comresearchgate.net Conversely, the LUMO is expected to be concentrated on the benzonitrile ring, a consequence of the electron-withdrawing nature of the nitrile group. This separation of the frontier molecular orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For comparison, DFT calculations on related benzonitrile derivatives have shown how substituents can modulate this gap. nist.gov

ParameterDescriptionExpected Localization in this compound
HOMO Highest Occupied Molecular OrbitalPrimarily on the piperidine ring and ether oxygen
LUMO Lowest Unoccupied Molecular OrbitalPrimarily on the benzonitrile ring
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences chemical reactivity and stability

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP is expected to show a region of negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating their role as hydrogen bond acceptors. The nitrogen atom of the piperidine ring would also exhibit a negative potential. In contrast, positive potential (blue) regions are anticipated around the hydrogen atoms of the piperidine ring and the aromatic ring.

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In piperidine, the nitrogen atom carries a significant negative charge, making it a nucleophilic center. researchgate.net Similarly, the nitrogen of the benzonitrile group will also be a site of negative charge, though its basicity is significantly lower than that of the piperidine nitrogen.

Atomic SiteExpected Partial ChargeImplication for Reactivity
Piperidine NitrogenNegativeNucleophilic center, primary site of protonation
Nitrile NitrogenNegativeWeakly basic, potential for coordination
Ether OxygenNegativeHydrogen bond acceptor
Aromatic HydrogensPositivePotential for weak intermolecular interactions
Piperidine HydrogensPositivePotential for hydrogen bonding

The presence of two nitrogen atoms in this compound—one in the piperidine ring and one in the nitrile group—raises the question of their relative basicities. Proton affinity (PA) is a measure of the gas-phase basicity of a molecule.

Computational studies have consistently shown that the proton affinity of piperidine is significantly higher than that of benzonitrile. nih.govnih.govresearchgate.net This indicates that the piperidine nitrogen is the primary site of protonation in the gas phase. In solution, the same trend is expected to hold, with the piperidinyl nitrogen being the more basic center. The pKa of the conjugate acid of piperidine is around 11.2, while that of benzonitrile is approximately -10. This vast difference in basicity means that under physiological conditions, the piperidine nitrogen will be predominantly protonated, while the nitrile nitrogen will remain unprotonated.

Nitrogen CenterEstimated Proton Affinity (kcal/mol)Estimated pKa of Conjugate Acid
Piperidine Nitrogen~225~11.2
Nitrile Nitrogen~190~-10

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations and conformational analysis provide insights into the flexibility and preferred shapes of this compound, which are crucial for understanding its interactions with biological targets.

The piperidine ring is not planar and exists in various puckered conformations, with the chair conformation being the most stable. rsc.org In substituted piperidines, the substituents can adopt either an axial or equatorial position. For a 3-substituted piperidine like the one in the title compound, the substituent (the -O-benzonitrile group) can exist in either an axial or equatorial orientation.

Computational studies on similar systems suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. researchgate.netrsc.orgnih.gov However, the energy difference between the axial and equatorial conformers is often small, and both may be populated at room temperature. The interconversion between these chair conformations occurs via higher-energy twist-boat and boat transition states.

ConformationRelative StabilityKey Feature
Equatorial ChairMost StableSubstituent points away from the ring
Axial ChairLess StableSubstituent points perpendicular to the ring plane
Twist-Boat/BoatTransition StatesHigher energy, facilitate interconversion

The ethereal linkage (C-O-C) between the piperidine ring and the benzonitrile moiety introduces additional conformational flexibility. Rotation around the C-O and O-aryl bonds will lead to different spatial arrangements of the two ring systems.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Comparative Docking with Related Benzonitrile-Piperidine Scaffolds

Comparative docking studies are instrumental in understanding structure-activity relationships (SAR). By comparing the docking poses and scores of this compound with its analogs, researchers can infer the impact of structural modifications on target binding. For example, the introduction of a fluorine atom to the benzonitrile ring can alter the electronic properties and potentially enhance binding affinity or metabolic stability.

In broader studies of piperidine-containing scaffolds, iterative medicinal chemistry efforts, guided by computational docking, have led to the optimization of lead compounds. nih.gov For instance, exploring modifications on the piperidine ring and other parts of the scaffold helps in identifying more potent and selective inhibitors for specific targets like the presynaptic choline (B1196258) transporter (CHT). nih.gov Comparing the docking results of a series of analogs, such as benzoheterocyclic 4-aminoquinolines, allows for the identification of key structural features that lead to improved binding energies. unar.ac.id Such analyses have shown that even minor changes, like the position of a substituent, can significantly alter the binding mode and affinity. nih.gov

In Silico ADME Prediction for Research Prioritization (excluding clinical relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery research for prioritizing compounds with favorable pharmacokinetic properties.

Computational Lipophilicity (LogP) and Polarity (TPSA) Assessments

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and topological polar surface area (TPSA) are key descriptors for predicting a molecule's pharmacokinetic behavior. nih.gov LogP is a measure of a compound's hydrophobicity and influences its absorption and distribution. nih.gov TPSA is calculated from the surface contributions of polar fragments and is a good indicator of a molecule's permeability. nih.gov

For this compound, the predicted XlogP is 1.7. uni.lu Various computational tools are available to predict LogP, and their accuracy can be assessed by comparing the results with experimental data. researchgate.net TPSA is another critical parameter, and its value, along with LogP, is often used in "drug-likeness" rules, such as the "3/75 rule" (ClogP ≤ 3, TPSA ≥ 75 Ų), to prioritize compounds with a higher probability of favorable in vivo outcomes. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XlogP1.7PubChem uni.lu

Note: The predicted values can vary depending on the algorithm and software used.

Permeability Prediction Models for Research Applications (e.g., blood-brain barrier for CNS research)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for CNS-targeted research. In silico models are widely used to predict BBB penetration. nih.govresearchgate.net These models often use physicochemical descriptors like LogP, TPSA, and molecular weight to estimate the logBB (logarithm of the brain/blood concentration ratio). researchgate.netdu.ac.bd

For piperidine-containing compounds, in silico predictions have been used to assess their potential to cross the BBB. nih.gov Generally, compounds with high lipophilicity and low TPSA are more likely to permeate the BBB. nih.gov The prediction of whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) is also important, as this can limit brain penetration. nih.gov Several computational models are available to predict BBB permeability, and their predictions can be correlated with in vitro data from cell-based assays. nih.gov

Reaction Mechanism Studies and Pathway Prediction

Theoretical studies can provide valuable insights into the reaction mechanisms and potential synthetic pathways for a given compound. For instance, Density Functional Theory (DFT) can be used to study the mechanism of cycloaddition reactions involving benzonitrile oxides, providing details on the transition states and regioselectivity. researchgate.net

The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. nih.gov Computational methods can be used to model these reaction pathways, predict the feasibility of different synthetic routes, and understand the factors influencing reaction outcomes. For example, theoretical calculations can help elucidate the role of catalysts and solvents in a reaction. researchgate.net These studies can aid in optimizing reaction conditions and exploring novel synthetic strategies.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the formation of an ether linkage between a piperidinol derivative and a benzonitrile moiety. A common and efficient method for constructing such an ether bond is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of this compound, this would likely involve the reaction of 3-hydroxypiperidine (B146073) (or a protected form) with 4-fluorobenzonitrile (B33359) or a similar substrate with a good leaving group at the para position.

The transition state of this SN2 reaction is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational studies, often employing Density Functional Theory (DFT), can elucidate the geometry and energetics of this transient species. researchgate.netresearchgate.net For the reaction between the alkoxide of 3-hydroxypiperidine and 4-fluorobenzonitrile, the transition state would feature a pentacoordinate carbon atom at the 4-position of the benzonitrile ring. In this arrangement, the oxygen atom of the piperidinol alkoxide forms a partial bond to the carbon, while the bond to the fluorine atom is partially broken.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound via Williamson Ether Synthesis

ParameterDescriptionPredicted Value/Characteristic
C-O Bond DistanceThe distance between the carbon of the benzonitrile ring and the oxygen of the piperidinol.Elongated compared to the final product, but shorter than the sum of the van der Waals radii.
C-F Bond DistanceThe distance between the carbon of the benzonitrile ring and the fluorine leaving group.Significantly elongated compared to the starting material.
O-C-F Bond AngleThe angle formed by the incoming nucleophile, the central carbon, and the leaving group.Approaching 180°, characteristic of an SN2 transition state.
Charge DistributionThe negative charge is delocalized over the incoming oxygen and the outgoing fluorine atom.The piperidinol oxygen will have a partial negative charge, as will the fluorine atom.
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state.This value would be calculated using computational methods and would determine the reaction rate.

This table is based on the general principles of SN2 reactions and would require specific DFT calculations for precise values for this particular reaction.

The nitrile group itself can be introduced through various methods, such as the Sandmeyer reaction from an aniline (B41778) precursor or nucleophilic substitution on an aryl halide. Each of these reactions would have a distinct and analyzable transition state. For instance, in a Sandmeyer reaction, the transition state would involve the displacement of dinitrogen by a cyanide nucleophile, a process that can be modeled to understand the reaction's kinetics and regioselectivity.

Mechanistic Insights into Chemical Transformations of the Compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the piperidine ring, the ether linkage, and the benzonitrile moiety. Computational studies can provide a detailed understanding of the mechanisms of various transformations this compound might undergo.

The piperidine nitrogen is a nucleophilic and basic center, making it susceptible to reactions such as N-alkylation and N-acylation . researchgate.net Computational analysis of the N-alkylation of piperidine reveals the reaction mechanism and factors influencing its rate. researchgate.net For this compound, the transition state for N-alkylation would involve the nitrogen lone pair attacking an electrophile, leading to a tetrahedral intermediate. The energy barrier for this process can be calculated to predict the reactivity of the piperidine nitrogen.

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. The hydrolysis of aromatic nitriles can be either acid- or base-catalyzed. numberanalytics.comchemistrysteps.comlibretexts.org DFT studies can model the step-wise mechanism, including the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by proton transfers to form the amide intermediate and subsequently the carboxylic acid. researchgate.net These calculations can elucidate the rate-determining step and the influence of the para-alkoxy substituent on the reaction rate.

Table 2: Potential Chemical Transformations of this compound and Mechanistic Insights

TransformationReacting GroupMechanistic Insights from Theoretical Studies
N-AlkylationPiperidine NitrogenSN2 reaction with an alkyl halide. The transition state involves the formation of a new C-N bond and breaking of the C-X bond. The activation energy can be calculated to determine reactivity.
Nitrile HydrolysisNitrile GroupCan proceed via acid or base catalysis. DFT calculations can model the multi-step process, including the formation of an amide intermediate and the final carboxylic acid. researchgate.netchemistrysteps.com
Nitrile ReductionNitrile GroupReduction with agents like LiAlH4 proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. numberanalytics.com
Electrophilic Aromatic SubstitutionBenzene (B151609) RingThe alkoxy group is an activating, ortho-, para-director. The nitrile group is a deactivating, meta-director. Computational studies can predict the most likely position for electrophilic attack by analyzing the stability of the Wheland intermediate (sigma complex). masterorganicchemistry.commasterorganicchemistry.com

The aromatic ring of this compound is activated by the electron-donating piperidinyloxy group and deactivated by the electron-withdrawing nitrile group. The piperidinyloxy group is an ortho, para-director, while the nitrile group is a meta-director. Computational studies, particularly the analysis of electrostatic potential maps and the stability of the sigma complex (Wheland intermediate), can predict the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com These calculations would likely show that electrophilic attack is favored at the positions ortho to the activating piperidinyloxy group.

Preclinical Biological and Pharmacological Research of 4 3 Piperidinyloxy Benzonitrile

Receptor Binding and Enzyme Inhibition Studies

Intensive searches of scientific literature and databases have revealed a significant lack of specific preclinical data for 4-(3-Piperidinyloxy)benzonitrile across a range of biological targets. The following sections summarize the findings for each specified area of investigation.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to numerous diseases, making them a major focus of drug discovery. ed.ac.uk While the benzonitrile (B105546) chemical group is present in some molecules investigated as kinase inhibitors, such as certain checkpoint kinase 1 (Chk1) inhibitors nih.gov, a comprehensive search of public domain research reveals no specific studies evaluating this compound for its activity as a kinase inhibitor. There is no available data regarding its binding affinity, inhibitory concentrations (IC50), or selectivity profile against any known kinase.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a key role in the central and peripheral nervous systems. nih.gov Modulation of these receptors is a therapeutic strategy for various neurological disorders. Although ligands targeting nAChRs have been developed nih.govnih.gov, there is no published research specifically investigating the interaction of this compound with any subtype of the nicotinic acetylcholine receptor family. Data on its potential agonist or antagonist activity, binding affinity, or functional modulation at these receptors is not available.

The histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system, is a target for cognitive and sleep-wake disorders. wikipedia.org A therapeutic approach for neurodegenerative diseases like Alzheimer's involves dual-acting ligands that combine H3R antagonism with the inhibition of cholinesterases (AChE and BuChE). nih.govnih.gov Research has been conducted on various 4-oxypiperidine ethers and related structures for these dual activities. nih.gov However, specific studies detailing the binding affinity (Ki) or functional antagonism of this compound at the H3 receptor have not been found. Similarly, its inhibitory profile and potency (IC50) against acetylcholinesterase or butyrylcholinesterase are not documented in the available literature.

Tyrosinase and urease are enzymes targeted for conditions related to hyperpigmentation and infections, respectively. nih.govnih.gov While various chemical scaffolds, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, have been synthesized and tested for their inhibitory effects on these enzymes nih.govnih.gov, there are no publicly accessible reports on whether this compound has been assayed for inhibitory activity against tyrosinase, urease, or other similar enzymes.

G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are targets for a substantial portion of modern pharmaceuticals. nih.gov Drug discovery efforts often involve screening compounds against panels of GPCRs to identify new leads or assess selectivity. nih.gov The histamine H3 receptor is itself a GPCR. wikipedia.org Despite the importance of this target class, no data from broad GPCR screening panels that include this compound has been published. Therefore, its binding profile and activity across the wider GPCR family remain uncharacterized in the public domain.

Cellular Assays for Biological Activity

Cellular assays are fundamental in preclinical research to determine if a compound's activity at a molecular target translates into a functional response in a biological system. These assays can measure various endpoints, including changes in second messengers (e.g., cAMP), enzyme activation, or cell proliferation. nih.gov While numerous cellular assay techniques exist, a search of the scientific literature yielded no specific studies that have reported the results of this compound in any cell-based assay. Consequently, its cellular permeability, functional efficacy, and potential cytotoxicity are undocumented.

In Vitro Studies on Specific Cell Lines (e.g., anti-proliferative effects in cancer cell models)

There is a lack of specific studies detailing the anti-proliferative effects of this compound on cancer cell lines. However, the broader classes of benzonitrile and piperidine (B6355638) derivatives have been the subject of extensive anticancer research.

Benzonitrile derivatives have shown notable anti-proliferative activity across various cancer cell lines. For instance, certain halogenated benzonitrile compounds have been investigated for their potential as antitumor agents. A Chinese patent discloses the application of benzonitrile compounds in preparing antitumor drugs, noting their inhibitory effects on human lung cancer (A549) and human leukemia (HL-60) cell lines. google.com Similarly, novel cyanobenzofuran derivatives have demonstrated broad-spectrum activity against liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. semanticscholar.org Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulfonamides, another class of nitrile-containing heterocycles, revealed strong cytotoxic effects against HeLa (cervical cancer), HCT 116, PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The piperidine moiety is also a common scaffold in molecules designed for anticancer activity. researchgate.net Piperine, an alkaloid containing a piperidine ring, has been reported to induce apoptosis and inhibit the growth of various cancer cells. nih.govresearchgate.net The anticancer potential of piperidine is linked to its ability to modulate crucial signaling pathways involved in cancer progression. nih.gov

Table 1: Anti-proliferative Activity of Structurally Related Benzonitrile and Piperidine Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Cyanobenzofuran derivative 2 HePG2 23.67 semanticscholar.org
Cyanobenzofuran derivative 2 HCT-116 8.81 semanticscholar.org
Cyanobenzofuran derivative 2 MCF-7 8.36 semanticscholar.org
Cyanobenzofuran derivative 8 HePG2 16.08 semanticscholar.org
Cyanobenzofuran derivative 8 HCT-116 13.85 semanticscholar.org
Cyanobenzofuran derivative 8 MCF-7 17.28 semanticscholar.org
Pyrazolo[3,4-b]pyridine 9a HeLa 2.59 nih.gov
Pyrazolo[3,4-b]pyridine 14g MCF-7 4.66 nih.gov
Pyrazolo[3,4-b]pyridine 14g HCT-116 1.98 nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential for anti-proliferative activity.

Investigation of Intracellular Signaling Pathway Modulation

The specific intracellular signaling pathways modulated by this compound have not been documented. However, research into its core components offers potential mechanisms of action.

Compounds containing a piperidine ring have been shown to influence several key signaling pathways critical for cancer cell survival and proliferation. nih.gov These include the NF-κB, PI3K/Akt, and STAT-3 pathways. nih.gov Modulation of these pathways can lead to the inhibition of cell migration and cell cycle arrest, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain cyanobenzofuran derivatives have been found to induce apoptosis by significantly increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. semanticscholar.org Other related pyridine (B92270) derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis by inhibiting cyclin-dependent kinases such as CDK2 and/or CDK9. nih.gov

The benzonitrile group may also contribute to biological activity by interacting with cellular machinery. Studies on benzonitrile itself have demonstrated that it can interfere with the assembly of microtubules, which are essential for cell division. nih.gov This interference leads to aneugenic effects, which can disrupt mitosis and trigger cell death. nih.gov

Table 2: Potential Intracellular Signaling Pathways Modulated by Related Compounds

Signaling Pathway / Target Compound Class Observed Effect Reference
Caspase-3 Cyanobenzofuran derivatives Increased levels, inducing apoptosis semanticscholar.org
CDK2 / CDK9 Pyrazolo[3,4-b]pyridine derivatives Inhibition, leading to cell cycle arrest nih.gov
Tubulin Assembly Benzonitrile Inhibition, leading to aneugenic effects nih.gov

This table summarizes signaling pathways affected by compounds structurally related to this compound.

Assessment of Antimicrobial Research Potential in Microorganism Strains

While there are no specific reports on the antimicrobial activity of this compound, compounds featuring the piperidinyloxy or piperidine scaffold have been evaluated for such properties.

A study on novel oxazolidinone derivatives where the morpholino group of the antibiotic linezolid (B1675486) was replaced with a piperidinyloxy moiety demonstrated activity against a range of susceptible and resistant Gram-positive bacteria. nih.gov This suggests that the piperidinyloxy group can be a viable component in the design of new antibacterial agents.

Furthermore, various piperidine derivatives have been synthesized and tested against diverse microbial strains. For example, certain halogenated benzene (B151609) derivatives substituted with piperidine showed inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Other research has focused on the antimicrobial potential of piperidine derivatives against plant pathogens. nih.gov Additionally, piperine, a well-known piperidine alkaloid, has shown notable activity against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com

Table 3: Antimicrobial Activity of Structurally Related Piperidine Derivatives

Compound Class Microorganism Activity (MIC in µg/mL) Reference
2,6-dipiperidino-1,4-dihalogenobenzenes S. aureus ATCC 25923 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes B. subtilis ATCC 6633 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes E. coli ATCC 11230 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes C. albicans 32-512 nih.gov
Triazolo[4,3-a]pyrazine derivative 2e S. aureus 32 mdpi.com

This table shows the antimicrobial activity of compounds containing a piperidine moiety, indicating the potential for this functional group.

In Vitro and Ex Vivo Organ/Tissue Level Research

Studies on Isolated Tissue Preparations for Receptor Activity

Specific studies on this compound using isolated tissue preparations to determine receptor activity have not been identified in the scientific literature. However, the piperidine ether structural motif is a key feature in many ligands designed for various G-protein coupled receptors (GPCRs) and other central nervous system targets.

Research on 4-oxypiperidine ethers has shown that this class of compounds can act as potent antagonists at the histamine H₃ receptor (H₃R). nih.gov These studies often employ radioligand displacement assays using preparations from brain tissue to determine the binding affinity of the compounds. For instance, compound ADS031, a 4-oxypiperidine ether, displayed a high affinity for the human H₃R with a Kᵢ value of 12.5 nM. nih.gov

Similarly, a class of piperidine ethers has been developed as selective orexin (B13118510) receptor antagonists (SORAs). nih.gov Lead compounds from this series showed sub-nanomolar binding affinity and functional potency at the orexin 2 receptor (OX₂R) while maintaining high selectivity over the orexin 1 receptor (OX₁R). nih.gov Furthermore, piperidine derivatives have been identified as high-affinity dual antagonists for the histamine H₃ and sigma-1 (σ₁) receptors, indicating the versatility of the piperidine scaffold in targeting multiple receptor systems. acs.orgacs.org

Table 4: Receptor Activity of Structurally Related Piperidine Ether Derivatives

Compound Class Receptor Target Activity Kᵢ (nM) Reference
4-Oxypiperidine Ether (ADS031) Histamine H₃ Antagonist 12.5 nih.gov
Piperidine Ether (PE-6) Orexin 2 (OX₂R) Antagonist <1 nih.gov
Piperidine Derivative (Compound 11) Histamine H₃ Antagonist 6.2 nih.gov

This table presents receptor binding data for analogous piperidine ether compounds, highlighting the potential for receptor-level activity.

Exploratory Studies in Primary Cell Cultures or Organoid Models

Currently, there are no published exploratory studies that utilize this compound in primary cell cultures or organoid models. These advanced in vitro systems, which more closely mimic the complex three-dimensional structure and physiology of human tissues, are becoming increasingly important in preclinical research. nih.gov

Organoid models, derived from patient tissues, are particularly valuable for disease modeling and drug screening. nih.govnih.gov For example, organoids have been successfully established for gastroenteropancreatic neuroendocrine carcinomas, allowing for chemosensitivity testing that paralleled clinical responses in patients. nih.gov Such models could be instrumental in future studies to evaluate the efficacy and selectivity of novel compounds like this compound.

Primary cell cultures are also crucial for assessing the selectivity of potential drug candidates. In the development of novel antiproliferative agents, for instance, compounds are often tested on normal, non-cancerous primary cells, such as peripheral blood mononuclear cells (PBMCs), to ensure they selectively target cancer cells while minimizing toxicity to healthy cells. mdpi.com Future preclinical evaluation of this compound would likely involve these types of primary cell culture assays to establish a therapeutic window. The absence of data in this area represents a significant gap in the understanding of this compound's preclinical profile.

Preclinical Pharmacokinetic and Metabolic Research Research Focus

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are essential early-stage screens to estimate how quickly a compound is metabolized by the liver, the primary site of drug metabolism. These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. sigmaaldrich.com

Identification of Metabolic Pathways and Enzyme Involvement (e.g., Phase I hydroxylation, dealkylation)

The primary goal of these studies is to identify the major metabolic pathways a compound undergoes. For a molecule like 4-(3-Piperidinyloxy)benzonitrile, potential Phase I metabolic reactions could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the piperidine (B6355638) or benzene (B151609) ring.

N-dealkylation: Cleavage of the ether linkage at the piperidine ring.

Oxidation: Further oxidation of the piperidine ring.

These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes. chemistree.com.sgnih.gov To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6), further experiments with recombinant human CYP enzymes or specific chemical inhibitors would be conducted. wuxiapptec.com Understanding which enzymes are responsible for metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Metabolite Identification and Characterization in Research Matrices

Following incubation in in vitro systems, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to detect and identify the metabolites formed. By comparing the mass spectra of the parent compound with the new peaks that appear over time, the chemical structures of the metabolites can be elucidated. This process confirms the metabolic pathways proposed in the preceding step.

Representative Data Table for In Vitro Metabolic Stability

Test SystemParameterValue
Human Liver MicrosomesHalf-life (t½, min)> 60
Intrinsic Clearance (CLint, µL/min/mg protein)< 5
Rat HepatocytesHalf-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/10⁶ cells)15

This table presents hypothetical data for illustrative purposes.

Preliminary Pharmacokinetic Profiling in In Vitro Systems

Plasma Protein Binding Research

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.govsigmaaldrich.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active. nih.gov Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the percentage of a compound bound to plasma proteins from different species (e.g., mouse, rat, dog, human). wuxiapptec.comsigmaaldrich.com

Representative Data Table for Plasma Protein Binding

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
Mouse85.20.148
Rat88.50.115
Dog92.10.079
Human90.70.093

This table presents hypothetical data for illustrative purposes.

Permeability and Transport Studies in Cell-Based Models

To assess the potential for oral absorption, the permeability of a compound is evaluated using cell-based models that mimic the intestinal barrier, such as the Caco-2 cell line. mdpi.com These cells form a monolayer that drugs must cross. The apparent permeability coefficient (Papp) is measured in both directions (apical to basolateral and basolateral to apical) to determine the rate of transport and to identify if the compound is a substrate of efflux transporters like P-glycoprotein. nih.govresearchgate.net

Representative Data Table for Caco-2 Permeability

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
A -> B15.21.2
B -> A18.2

This table presents hypothetical data for illustrative purposes. An efflux ratio of less than 2 generally suggests that the compound is not a significant substrate for efflux transporters.

Investigative Research on Biodistribution in Preclinical Models (non-human)

Biodistribution studies in preclinical animal models (e.g., mice or rats) are conducted to understand how a compound and its metabolites distribute throughout the body's tissues and organs after administration. thermofisher.comnih.gov These studies often involve administering a radiolabeled version of the compound and measuring its concentration in various tissues at different time points. nih.gov This information is critical for identifying potential target tissues for efficacy and for assessing potential off-target accumulation that could lead to toxicity. nih.gov

Representative Data Table for Tissue Distribution in Rats (2 hours post-dose)

TissueConcentration (ng-eq/g)Tissue-to-Plasma Ratio
Blood1500.75
Plasma2001.0
Brain500.25
Heart4502.25
Kidney250012.5
Liver300015.0
Lung12006.0

This table presents hypothetical data for illustrative purposes, showing the concentration of the compound in various tissues relative to its concentration in plasma.

Tissue Distribution Studies

There is no published data from studies in animal models detailing the tissue distribution of this compound. Consequently, information regarding its concentration in various organs such as the liver, kidneys, lungs, or its ability to penetrate the blood-brain barrier is not publicly documented. Without such studies, the extent of its distribution and potential accumulation in specific tissues remains unknown.

Excretion Pathways in Research Animals

Similarly, research delineating the excretion pathways of this compound in any animal model has not been published. The routes of elimination, whether through renal (urine) or hepatic (feces) pathways, have not been characterized. Furthermore, there is no information on the extent to which the compound is metabolized before excretion or if it is eliminated largely unchanged. The lack of such data prevents a full understanding of its clearance mechanisms from the body.

Analytical Methodologies for Research of 4 3 Piperidinyloxy Benzonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 4-(3-Piperidinyloxy)benzonitrile from complex mixtures, ensuring its purity and enabling detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in research samples. Developing a robust HPLC method is crucial for obtaining accurate and reproducible results.

Method development often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For piperidine-containing compounds, C18 columns are commonly employed. sielc.comnih.govresearchgate.netgoogle.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.comsielc.com The choice of buffer, often a phosphate (B84403) or acetate (B1210297) buffer, and the pH of the mobile phase are critical for achieving good peak shape and resolution, especially for basic compounds like those containing a piperidine (B6355638) moiety. google.comsielc.com The addition of modifiers like trifluoroacetic acid can also be used to improve peak symmetry for basic analytes. sielc.com

For the analysis of benzonitrile (B105546) and its derivatives, UV detection is commonly used, with the detection wavelength set to an absorbance maximum of the benzonitrile chromophore, for instance, around 210 nm or 254 nm. google.comsielc.com The method must be validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Benzonitrile and Piperidine Derivatives

ParameterExample ConditionRationale/Reference
Column C18, 250 x 4.6 mm, 5 µmCommon for reversed-phase separation of organic molecules. nih.govresearchgate.netgoogle.com
Mobile Phase Acetonitrile and 0.01M Phosphate Buffer (pH adjusted)Provides good separation for many organic compounds. sielc.comgoogle.com
Elution Isocratic or GradientGradient elution can be useful for separating complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. nih.govgoogle.com
Detection UV at 254 nmBenzonitrile has strong UV absorbance at this wavelength. google.com
Column Temp. 30°CControlled temperature ensures reproducible retention times. google.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. jfda-online.com The polarity of piperidine can lead to poor peak shape and tailing in GC analysis; therefore, derivatization is often a necessary step to convert it into a less polar and more volatile compound. oup.comgoogle.com

Common derivatization reagents for amines like the piperidine moiety include acylating agents such as pentafluorobenzoyl chloride or acetic anhydride (B1165640), and silylating agents. oup.comgoogle.com For instance, reaction with pentafluorobenzoyl chloride can create a stable derivative with good chromatographic properties. oup.com Headspace GC is another approach, particularly for analyzing residual piperidine, where heating the sample in a sealed vial allows for the analysis of volatile components in the vapor phase. google.comchromforum.org

The GC system is typically equipped with a capillary column, such as a DB-5 or CP-Sil-5CB, and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. oup.comgoogle.com

Table 2: Example GC Derivatization and Analysis Approach

StepMethodPurpose/Reference
Derivatization Agent Pentafluorobenzoyl chloride (PFBCl)To increase volatility and improve peak shape of the piperidine moiety. oup.com
Reaction Conditions 60°C for 40 minutesTo ensure complete derivatization. oup.com
GC Column WCOT fused-silica CP-Sil-5CB-MS capillary columnProvides good separation for a wide range of organic compounds. oup.com
Injector Temperature 280°CEnsures complete volatilization of the derivative. oup.com
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS)NPD for sensitive detection of nitrogen-containing compounds; MS for identification. oup.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net This is particularly important in pharmaceutical research, as enantiomers can exhibit different pharmacological activities.

Direct separation of enantiomers is often achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.govnih.gov For example, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used for the separation of derivatized piperidine enantiomers. nih.gov

The mobile phase in chiral chromatography can be normal-phase (e.g., hexane (B92381)/isopropanol) or polar organic mode (e.g., pure short alcohols), and its composition significantly influences the separation. nih.govnih.gov In some cases, pre-column derivatization of the analyte with a chiral or achiral reagent is necessary to enhance separation or to introduce a chromophore for UV detection. nih.gov For instance, derivatization of piperidin-3-amine (B1201142) with para-toluene sulfonyl chloride has been used to facilitate its chiral separation. nih.gov

Advanced Spectroscopic and Spectrometric Methods

Beyond chromatography, advanced spectroscopic and spectrometric techniques provide in-depth structural information and are crucial for purity determination and metabolite identification.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. youtube.comnih.govresearchgate.net The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. researchgate.net

For the purity assessment of this compound, a ¹H qNMR experiment would be performed. A certified internal standard with a known purity is added in a precise amount to a known amount of the sample. acs.org The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard. Signals from the aromatic protons on the benzonitrile ring or the protons on the piperidine ring could potentially be used for quantification, provided they are free from overlap with other signals. chemicalbook.comwikipedia.orgyoutube.com qNMR is also an excellent tool for monitoring the progress of chemical reactions by analyzing the relative ratios of starting materials, intermediates, and products over time. nih.gov

Table 3: Key Considerations for qNMR Purity Assay

ParameterRequirementRationale/Reference
Internal Standard High purity, stable, non-reactive, signals do not overlap with analyte signals.To ensure accurate quantification. acs.org
Solvent Deuterated solvent that dissolves both analyte and standard.To provide a lock signal and minimize solvent proton signals.
Analyte Signal Well-resolved, baseline-separated signal from a known number of protons.For accurate integration.
Relaxation Delay (d1) Sufficiently long (typically 5-7 times the longest T1)To ensure complete relaxation of all nuclei for accurate quantification.
Data Processing Careful phasing and baseline correction.Critical for accurate integration of NMR signals. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Identification in Research Matrices

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for metabolite profiling and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying metabolites in complex biological matrices like urine or plasma. nih.govyoutube.comrsc.orgfda.gov.tw After separation by LC, the metabolites are ionized, typically using electrospray ionization (ESI), and then analyzed by a tandem mass spectrometer. The first mass analyzer selects the precursor ion (the protonated or deprotonated metabolite), which is then fragmented in a collision cell. The second mass analyzer then separates the resulting product ions, generating a characteristic fragmentation pattern (product ion spectrum) that can be used for structural elucidation. nih.govyoutube.com For piperidine-containing drugs, common metabolic pathways include hydroxylation on the piperidine ring or the aromatic ring, and N-oxidation. nih.gov Isotope-labeled versions of the parent drug can be used to help distinguish between isomeric metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and thermally stable metabolites. As with the parent compound, derivatization is often required for metabolites to increase their volatility and improve their chromatographic behavior. jfda-online.comnih.govcapes.gov.br GC-MS analysis of urine samples after extraction and derivatization can reveal metabolites resulting from hydroxylation, degradation of the piperidine ring, and subsequent conjugation or acetylation. nih.govcapes.gov.br The electron ionization (EI) mass spectra obtained from GC-MS provide valuable fragmentation information for metabolite identification.

Table 4: Common Metabolic Transformations and Analytical Approach

Metabolic ReactionPotential Metabolite StructureAnalytical TechniqueKey Information ProvidedReference
Aromatic HydroxylationHydroxy-4-(3-piperidinyloxy)benzonitrileLC-MS/MS, GC-MSMass shift of +16 Da, fragmentation pattern. nih.govnih.gov
Aliphatic Hydroxylation4-(3-Hydroxy-piperidinyloxy)benzonitrileLC-MS/MS, GC-MSMass shift of +16 Da, specific fragmentation of the piperidine ring. nih.govnih.gov
N-OxidationThis compound-N-oxideLC-MS/MSMass shift of +16 Da, distinct fragmentation from hydroxylated isomers. nih.gov
Ring CleavageMetabolites resulting from the opening of the piperidine ring.GC-MSIdentification of smaller aniline (B41778) or ethylenediamine (B42938) derivatives. nih.gov

Spectroelectrochemical Techniques for Understanding Redox Behavior

The redox behavior of this compound is critical for understanding its potential electronic properties and metabolic fate. Spectroelectrochemistry, which combines electrochemical methods with spectroscopic measurements, is a powerful tool for this purpose. Cyclic voltammetry (CV) is a primary technique used to probe the oxidation and reduction processes of molecules. researchgate.net

For a compound like this compound, a typical CV experiment would involve dissolving the compound in a suitable solvent, such as benzonitrile or acetonitrile, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu4NPF6). researchgate.netresearchgate.net The electrochemical cell would consist of a working electrode (e.g., glassy carbon or platinum), a reference electrode, and a counter electrode.

During a CV scan, the potential applied to the working electrode is varied linearly with time, and the resulting current is measured. The resulting plot, a voltammogram, reveals information about the redox potentials of the analyte. The benzonitrile moiety, an aromatic nitrile, is known to undergo electrochemical reactions. nih.govrsc.org The presence of the piperidinyloxy group can influence the electron density of the benzonitrile ring system, thereby affecting its oxidation and reduction potentials. Studies on various benzonitrile derivatives show that the nature and position of substituents critically influence their redox properties. researchgate.netrsc.org By analyzing the voltammogram of this compound, researchers can determine the potentials at which the molecule is oxidized and reduced and assess the stability of the resulting radical ions.

Combining CV with UV-Vis or EPR spectroscopy (spectroelectrochemistry) allows for the simultaneous observation of changes in the electronic absorption or paramagnetic properties of the molecule as the potential is swept. This provides a more complete picture of the electronic structure of the electrochemically generated species.

Table 1: Representative Experimental Parameters for Cyclic Voltammetry of a Benzonitrile Derivative

ParameterValue/ConditionSource
Solvent Benzonitrile / Carbon Disulfide (1:1 v/v) researchgate.net
Electrolyte 0.1 M nBu4NPF6 researchgate.net
Working Electrode Glassy CarbonN/A
Reference Electrode Ag/AgClN/A
Scan Rate 100 mV/s researchgate.net
Analyte Conc. 1-5 mMN/A

This table represents typical conditions for analyzing benzonitrile derivatives and serves as a model for potential analysis of this compound. Data is illustrative.

Bioanalytical Methods for Preclinical Research Samples

Development of Assays for Compound Quantification in Biological Matrices

For preclinical research, accurately quantifying the concentration of this compound in biological matrices such as plasma and tissue homogenates is essential for pharmacokinetic and drug distribution studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and accuracy. onlinepharmacytech.inforesearchgate.netvu.nl

The development of a robust LC-MS/MS assay begins with sample preparation. The goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). impactfactor.org For tissue homogenates, an initial homogenization step is required to break down the tissue structure before extraction. mdpi.comthno.org

Chromatographic separation is typically achieved using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.govnih.gov A C18 column is commonly employed to separate the analyte from endogenous components based on hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode. thno.org

Detection is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) of this compound and a characteristic product ion formed upon its fragmentation. This specific transition provides a high degree of selectivity. The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govnih.gov

Table 2: Illustrative Validation Summary for a Hypothetical LC-MS/MS Assay for this compound in Mouse Plasma

Validation ParameterResultSource
Linearity Range 1 - 2000 ng/mL mdpi.com
Lower Limit of Quantification (LLOQ) 1 ng/mL mdpi.com
Intra-day Precision (%CV) < 10% impactfactor.org
Inter-day Precision (%CV) < 12% impactfactor.org
Accuracy (% Bias) Within ±15% nih.gov
Mean Extraction Recovery > 85% nih.gov
Matrix Effect Minimal (Normalized factor 0.95-1.05) mdpi.com

This table presents typical performance characteristics for a validated bioanalytical method for a small molecule in plasma. Data is illustrative.

Table 3: Illustrative Validation Summary for a Hypothetical LC-MS/MS Assay for this compound in Tissue Homogenate

Validation ParameterResultSource
Linearity Range 50 - 5000 ng/g mdpi.com
Lower Limit of Quantification (LLOQ) 50 ng/g mdpi.com
Intra-day Precision (%CV) < 8% mdpi.com
Inter-day Precision (%CV) < 10% mdpi.com
Accuracy (% Bias) Within ±15% mdpi.com
Mean Extraction Recovery > 80%N/A
Stability (Freeze/Thaw) Stable for at least 3 cycles nih.gov

This table presents typical performance characteristics for a validated bioanalytical method for a small molecule in tissue. Data is illustrative.

Conceptual and Preclinical Research Applications and Perspectives

Exploration as a Chemical Probe for Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. The structure of 4-(3-Piperidinyloxy)benzonitrile makes it a suitable candidate for development as a chemical probe.

The identification of specific molecular targets is a foundational step in modern drug discovery. The benzonitrile (B105546) and piperidine (B6355638) moieties are common pharmacophores found in many biologically active compounds. For instance, various benzonitrile derivatives have been investigated as potent inhibitors of enzymes like checkpoint kinase 1 (Chk1), which is crucial for cell cycle regulation nih.gov. Similarly, substituted piperidine rings are central to compounds designed to interact with a wide range of biological targets, including monoamine transporters, which are implicated in neurological and psychiatric disorders nih.gov.

Given these precedents, this compound could serve as a tool in target identification studies. By introducing this molecule to cellular systems and observing its effects, researchers could identify novel protein interactions. Techniques such as network pharmacology could then be employed to elucidate the potential pharmacological mechanisms and identify core biological targets, a strategy successfully used for other complex heterocyclic molecules mdpi.com. The molecule's potential utility is summarized in the table below.

Table 1: Structural Features and Potential for Target Identification

Structural Moiety Potential Biological Relevance Example from Related Compounds
Benzonitrile Interaction with kinase active sites; hydrogen bonding. Inhibition of Checkpoint Kinase 1 (Chk1) nih.gov.
Piperidine Ring Scaffold for interacting with GPCRs and transporters. High affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters nih.gov.

| Ether Linkage | Provides conformational flexibility for optimal binding. | Used to connect active moieties in various drug candidates nih.gov. |

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target frontiersin.orgfrontiersin.org. This approach is valuable for discovering first-in-class medicines for complex diseases.

Compounds containing a piperidine scaffold have proven successful in such screens. A notable example is the identification of 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, which has therapeutic potential for treating multiple sclerosis nih.gov. The study demonstrated that a gene biomarker-based phenotypic screening approach could successfully identify novel immunomodulators from a chemical library nih.gov.

Due to its drug-like properties and the presence of the piperidine core, this compound is an ideal candidate for inclusion in phenotypic screening libraries. Its evaluation across a wide range of disease models could uncover unexpected biological activities and provide starting points for new therapeutic programs.

Potential as a Synthetic Intermediate in Complex Molecule Construction

Beyond its potential direct biological activity, this compound serves as a valuable building block for the synthesis of more complex molecules.

The structure of this compound features two key reactive handles: the secondary amine of the piperidine ring and the nitrile group of the benzonitrile ring.

Piperidine Functionalization: The nitrogen atom of the piperidine ring can be readily functionalized through reactions like N-alkylation or N-acylation. This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR), a common strategy in medicinal chemistry to optimize the potency and properties of a lead compound. nih.gov

Nitrile Group Chemistry: The nitrile group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles (e.g., tetrazoles). This versatility allows chemists to use this compound as a scaffold to construct more elaborate and advanced heterocyclic systems. The synthesis of related compounds like 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from a hydroxybenzonitrile precursor demonstrates how the benzonitrile framework can be elaborated upon. researchgate.net

The ability to chemically modify this compound makes it an excellent precursor for generating libraries of bioactive analogues. By systematically altering the substitution on the piperidine nitrogen or transforming the nitrile group, researchers can fine-tune the molecule's interaction with biological targets.

Furthermore, the molecule holds potential in the design of prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. Light-activated "photo-unclick" prodrugs, for example, can be designed where a cytotoxic drug is caged with a linker that is cleaved by singlet oxygen upon light irradiation, offering precise control over drug release. nih.gov While this specific mechanism may not directly apply, the principle of modifying a functional group—such as the nitrile—to create a prodrug that releases an active agent under specific physiological conditions is a well-established strategy. This could enhance therapeutic efficacy while minimizing systemic side effects. nih.gov

Role in Materials Science Research

While primarily of interest in the life sciences, compounds containing the benzonitrile moiety also have applications in materials science. Nitrile derivatives are known precursors for creating functional materials. For example, phthalonitriles (benzene rings with two nitrile groups) are used as starting materials for phthalocyanines. nih.gov Phthalocyanines are large, aromatic macrocycles with a wide range of applications, including as industrial dyes, pigments, gas sensors, and as photosensitizers in photodynamic therapy for cancer. nih.gov

Given this precedent, it is conceivable that this compound could be explored as a monomer or precursor for the synthesis of novel polymers or functional materials. The piperidine and benzonitrile groups could impart specific electronic or binding properties to the resulting material, although this remains a speculative area of research for this particular compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-hydroxybenzonitrile
4-methoxy-3-(3-morpholinopropoxy) benzonitrile
Phthalonitriles
3,4-disubstituted piperidine derivatives

Incorporation into Functional Polymers or Optoelectronic Materials

The unique chemical architecture of this compound, combining a polar benzonitrile group with a flexible piperidine ring, suggests its potential as a building block for advanced materials. While direct studies on the incorporation of this specific compound into functional polymers and optoelectronic materials are not extensively documented, the known properties of its constituent moieties provide a strong basis for exploring such applications.

Functional Polymers:

The piperidine moiety is a recognized functional group in polymer science. Piperidine derivatives have been investigated for their role in the stabilization of synthetic polymers. google.com For instance, certain piperidine compounds are used to protect polymers like polypropylene, polyethylene, and polyvinyl chloride from degradation. google.com The nitrogen atom in the piperidine ring can act as a radical scavenger, thereby preventing the chain reactions that lead to polymer degradation. This suggests that polymers functionalized with this compound could exhibit enhanced stability.

Furthermore, the piperidine ring is a versatile scaffold for synthesizing a variety of functional monomers. researchgate.netyoutube.com By modifying the piperidine nitrogen, it is possible to introduce polymerizable groups, allowing for the integration of the this compound unit into polymer chains. Such polymers could find use in specialty coatings, membranes, or as materials with tailored surface properties.

Optoelectronic Materials:

The benzonitrile group is a key component in many organic molecules designed for optoelectronic applications. researchgate.netresearchgate.netrsc.org Benzonitrile derivatives are promising for their use in materials science, photonics, and optoelectronics due to their intriguing electronic and optical properties. researchgate.net The strong dipole moment of the nitrile group can lead to desirable intermolecular interactions, influencing the self-assembly and bulk electronic properties of materials.

Research has shown that benzonitrile derivatives can be used to create liquid crystal materials, which are central to display technologies. chemscene.com The rigid nature of the benzene (B151609) ring combined with the polar nitrile group helps in the formation of stable liquid crystalline phases. chemscene.com Additionally, benzonitrile-containing compounds have been explored as host materials in blue thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs). rsc.org In these applications, the benzonitrile moiety contributes to the electron-transporting properties of the material, which is crucial for the efficiency of the device. rsc.org

The combination of the electron-withdrawing benzonitrile and the electron-donating piperidinyloxy group in this compound could result in a molecule with interesting charge-transfer characteristics. Such "push-pull" systems are often sought after for nonlinear optical (NLO) applications and as building blocks for photorefractive polymers. Theoretical and experimental studies on various benzonitrile derivatives have highlighted their potential for applications such as all-optical switching. researchgate.net

The potential applications are summarized in the table below:

Application AreaRelevant MoietyPotential Function
Functional Polymers PiperidinePolymer stabilizer, functional monomer
Optoelectronic Materials BenzonitrileLiquid crystals, OLED host materials, NLO materials

Design and Synthesis of Multi-Targeting Ligands for Complex Biological Pathways

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The structure of this compound presents a promising scaffold for the design of such ligands, owing to the distinct and pharmacologically relevant features of its piperidine and benzonitrile components.

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids with a wide range of biological activities. youtube.comwikipedia.org Piperidine derivatives have been investigated for their activity as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target in the treatment of neurological disorders. nih.gov The piperidine nucleus can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile and its use as a fragment in drug discovery programs. nih.govrsc.org

The benzonitrile group, while also serving as a versatile synthetic handle, is present in a variety of biologically active molecules. It can participate in key interactions with biological targets, such as hydrogen bonding and pi-stacking. The design of MTDLs often involves linking different pharmacophores together. In this context, the this compound scaffold could serve as a core structure to which other pharmacologically active moieties are attached.

For instance, leveraging the known propensity of certain piperidine derivatives to target central nervous system (CNS) receptors, one could envision synthesizing derivatives of this compound that also incorporate a pharmacophore for another target involved in a neurodegenerative disease pathway. The synthesis of such MTDLs would typically involve a convergent approach, where the pre-functionalized piperidine-benzonitrile core is coupled with another molecular fragment.

The table below outlines a conceptual framework for the design of MTDLs based on the this compound scaffold.

Scaffold ComponentPotential Biological Target(s)Design Strategy
Piperidine Moiety Monoamine Oxidase (MAO), CNS receptorsIntroduction of substituents on the piperidine ring to enhance affinity and selectivity.
Benzonitrile Moiety Various enzymes and receptorsUse as a versatile anchor for linking to other pharmacophores.
Ether Linkage Provides conformational flexibility, allowing the two pharmacophoric units to adopt optimal binding conformations at their respective targets.

This strategic approach to MTDL design, utilizing the inherent properties of the this compound scaffold, opens up avenues for the exploration of new therapeutic agents for complex multifactorial diseases.

Future Research Directions and Unexplored Avenues for 4 3 Piperidinyloxy Benzonitrile

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 4-(3-piperidinyloxy)benzonitrile will likely focus on developing novel, efficient, and environmentally sustainable methods. Current synthetic strategies can be resource-intensive, and the principles of green chemistry offer a framework for improvement. Research in this area could involve the use of ionic liquids as recyclable reaction media, which has been shown to simplify separation processes and eliminate the need for metal salt catalysts in the synthesis of the core benzonitrile (B105546) structure. researchgate.netrsc.org Another promising avenue is the development of a one-pot, multicomponent pathway using reusable nanocrystal catalysts, a method that has proven effective for other nitrogen-containing heterocyclic compounds. rsc.org

Furthermore, exploring novel retrosynthetic tactics, such as the conversion of pyridine-based starting materials into the benzonitrile core, could open up new, modular routes to the target molecule and its derivatives. researchgate.net These advanced synthetic methods aim to increase yield, reduce reaction times, and minimize hazardous waste, aligning with the growing demand for sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Future Sustainable Synthesis
Catalysts Often uses metal salt catalysts Reusable nanocrystals, enzyme catalysis
Solvents Volatile organic compounds (VOCs) Ionic liquids, water, supercritical fluids
Efficiency Multiple steps, intermediate purifications One-pot reactions, streamlined processes
Waste Significant hazardous waste generation Minimized waste, recyclable components

| Starting Materials | Standard petrochemical precursors | Bio-based feedstocks, novel precursors researchgate.net |

Deeper Mechanistic Investigations of Biological Interactions

A fundamental area for future research is the elucidation of the precise molecular mechanisms through which this compound interacts with biological systems. While its effects may be observed, the underlying interactions at the atomic level are often not fully understood. Future studies should aim to identify the specific binding sites on its biological targets.

Investigating the role of the compound's key functional groups—the piperidinyloxy moiety and the nitrile group—in target engagement is crucial. For instance, studies on similar benzonitrile-containing compounds have highlighted the importance of the nitrile group in forming hydrogen bonds with specific amino acid residues, such as arginine, within a target's active site. nih.gov Understanding these interactions is essential for explaining the compound's activity and for the rational design of more specific and potent analogs. Techniques such as X-ray crystallography, cryo-electron microscopy, and hydrogen-deuterium exchange mass spectrometry will be invaluable in providing a detailed picture of these molecular interactions.

Table 2: Potential Mechanistic Studies

Research Question Proposed Technique(s) Expected Outcome
What is the primary biological target? Affinity chromatography, protein microarrays Identification of binding partners
What is the specific binding site? X-ray crystallography, Cryo-EM, NMR spectroscopy 3D structure of the compound-target complex
Which interactions are critical for binding? Site-directed mutagenesis, computational alanine scanning Mapping of key amino acid residues

High-Throughput Screening and Combinatorial Chemistry Approaches

To explore the full potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. amazonaws.com Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related analogs by systematically modifying different parts of the parent molecule. umb.eduprovidencecollegecalicut.ac.in For this compound, libraries could be generated by varying the substitution pattern on the benzonitrile ring or by modifying the piperidine (B6355638) ring.

These extensive libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a wide range of biological targets. chemdiv.comku.edu This approach is not limited to finding more potent molecules for a known target but is also a powerful method for discovering entirely new biological activities, a process known as scaffold hopping. mdpi.com The integration of automated liquid handling and advanced signal detection allows for the efficient screening of these libraries, accelerating the pace of discovery. chemdiv.com

Table 3: Hypothetical Combinatorial Library Design

Scaffold Position R1 (Benzonitrile Ring) R2 (Piperidine Ring) R3 (Piperidine Ring)
Core Structure 4-(3-Piperidinyloxy)benzonitrile 4-(3-Piperidinyloxy )benzonitrile 4-(3-Piperidinyloxy )benzonitrile
Modifications -H, -F, -Cl, -CH3, -OCH3 -H, -CH3, =O -H, -OH, -F, -CH2OH

| Example Analogs | 2-Fluoro-4-(3-piperidinyloxy)benzonitrile | 4-(3-(2-Methylpiperidinyloxy))benzonitrile | 4-(3-(4-Hydroxypiperidinyloxy))benzonitrile |

Advanced Computational Modeling for Structure-Based Design

Computational modeling is a powerful and cost-effective tool that will be central to the future investigation of this compound. Structure-based design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. nih.gov Techniques like molecular docking can predict the preferred binding mode and affinity of the compound and its analogs within a target's active site. nih.gov

Furthermore, 3D generative models represent a cutting-edge approach, using artificial intelligence to design novel molecules tailored to a specific protein binding site. arxiv.org These models can explore a vast chemical space to propose new structures with potentially improved properties. For this compound, these computational methods can guide the synthesis of new derivatives, prioritize compounds for experimental testing, and provide insights into structure-activity relationships (SAR). mdpi.com However, challenges remain, especially for modeling interactions with flexible allosteric sites that may not have a well-defined pocket. frontiersin.org

Table 4: Application of Computational Methods

Computational Method Application to this compound Research
Molecular Docking Predict binding poses and estimate binding affinity to target proteins.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the compound-target complex over time to assess stability.
3D-QSAR Develop predictive models for the activity of analogs based on their 3D structure.
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features required for biological activity.

| Generative AI Models | Design novel molecules with optimized properties for a specific biological target. arxiv.org |

Investigating Off-Target Activities Relevant to Research Specificity

A critical aspect of characterizing any chemical compound for research purposes is to understand its selectivity. Future research must include systematic investigations into the off-target activities of this compound. Off-target interactions, where a compound binds to unintended biological molecules, can lead to misinterpretation of experimental results and confounding data.

Comprehensive selectivity profiling should be conducted by screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. This can be achieved through established HTS platforms that offer large panels of off-target assays. Identifying any such interactions is vital for ensuring that the observed biological effects are indeed due to the modulation of the intended target. This knowledge enhances the specificity of the compound as a research tool and is a prerequisite for any further development.

Development of Advanced Analytical Tools for In Situ Research

To truly understand the behavior of this compound in a biological context, the development of advanced analytical tools for in situ analysis is essential. These tools would allow researchers to observe the compound's location, concentration, and interactions within living cells or tissues in real-time.

Future work could focus on creating fluorescently tagged derivatives of the compound that would enable visualization using advanced microscopy techniques. Another approach is the synthesis of radiolabeled isotopologues for use in Positron Emission Tomography (PET) imaging, which could track the compound's distribution in a whole organism. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide structural information and help distinguish the compound from its metabolites in complex biological samples, building on predictive data like collision cross-sections. uni.lu

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern chemical and biological research means that significant progress is most likely to be achieved through the combined expertise of scientists from various fields.

Future success will depend on forming synergistic collaborations between synthetic organic chemists (to create novel analogs), computational chemists (to model interactions and guide design), pharmacologists and biochemists (to perform biological testing and mechanistic studies), and analytical chemists (to develop new detection methods). Open science initiatives, where data and findings are shared freely among research groups, could also accelerate progress by preventing duplication of effort and fostering a more dynamic and innovative research environment. Such interdisciplinary efforts will be key to unlocking the full scientific value of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(3-Piperidinyloxy)benzonitrile?

  • Methodology : Use 1H/13C NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and X-ray crystallography for resolving stereochemistry and bond angles. For example, derivatives of benzonitrile analogs have been structurally validated using these techniques, with NMR chemical shifts (δ ppm) and HRMS m/z values reported for confirmation . Crystallographic data (e.g., bond lengths, torsion angles) can further elucidate molecular geometry .

Q. What synthetic routes are documented for preparing this compound?

  • Methodology : Explore nucleophilic substitution (e.g., coupling piperidine derivatives with benzonitrile precursors) or catalytic hydrosilylation using Fe-based catalysts. For analogs like 4-(Hydroxymethyl)benzonitrile, hydrosilylation with Bu4_4N[Fe(CO)3_3(NO)] achieved yields >40% . Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–100°C) based on substituent reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing novel derivatives with improved yields?

  • Methodology : Conduct Design of Experiments (DoE) to test variables like catalyst loading (0.5–5 mol%), temperature (50–120°C), and solvent polarity. For example, modifying substituents on the piperidine ring in HIV inhibitor analogs increased yields from 16% to 46% by adjusting steric and electronic effects . Use HPLC purity tracking and recrystallization to isolate high-purity products.

Q. What computational approaches predict the electronic behavior of this compound in charge-transfer systems?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and assess redox potentials. Studies on twisted intramolecular charge-transfer (TICT) states in benzonitrile derivatives highlight rehybridization effects and solvent-dependent fluorescence quenching . Pair with TD-DFT to simulate UV-Vis absorption spectra.

Q. How should conflicting spectroscopic data be resolved during structural validation?

  • Methodology : Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, in HIV inhibitor derivatives, ambiguous NOESY correlations were resolved by comparing experimental HRMS data with theoretical isotopic patterns . Use single-crystal X-ray diffraction as a definitive confirmation tool .

Q. What strategies evaluate the bioactivity of this compound derivatives?

  • Methodology : Design structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing groups on the benzonitrile ring). Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) and validate with docking simulations (Autodock Vina) against target proteins. For HIV inhibitors, thiazole-modified analogs showed enhanced binding affinity to viral proteases .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich product disclaimers ).
  • Prioritize peer-reviewed structural data (e.g., crystallography , NMR ).
  • For understudied analogs, apply methodologies from benzonitrile derivatives (e.g., hydrosilylation , SAR ).

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Feasible Synthetic Routes

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4-(3-Piperidinyloxy)benzonitrile
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4-(3-Piperidinyloxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.